molecular formula C17H16N2O5 B5712839 methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate

methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate

Cat. No.: B5712839
M. Wt: 328.32 g/mol
InChI Key: JZDIWSWFWGYGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl group, a nitrophenyl group, and an acetylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Acetylation: The acetylation of the amino group is carried out using acetic anhydride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

    Reduction: Formation of methyl 2-methyl-3-{[(2-aminophenyl)acetyl]amino}benzoate

    Substitution: Formation of various substituted derivatives depending on the substituent introduced

    Hydrolysis: Formation of 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoic acid and methanol

Scientific Research Applications

Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 2-methyl-3-nitrobenzoate: Lacks the acetylamino group, resulting in different chemical and biological properties.

    Methyl 2-methyl-3-{[(2-aminophenyl)acetyl]amino}benzoate:

    Methyl 2-methyl-3-{[(2-chlorophenyl)acetyl]amino}benzoate: Substitution of the nitro group with a chlorine atom leads to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

methyl 2-methyl-3-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-13(17(21)24-2)7-5-8-14(11)18-16(20)10-12-6-3-4-9-15(12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIWSWFWGYGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.